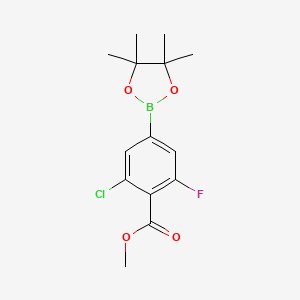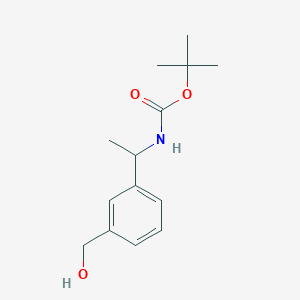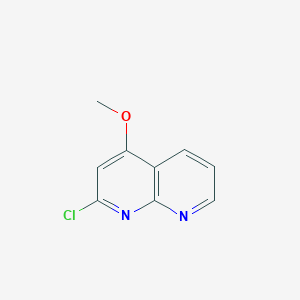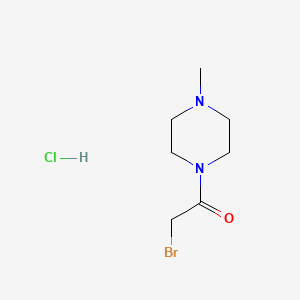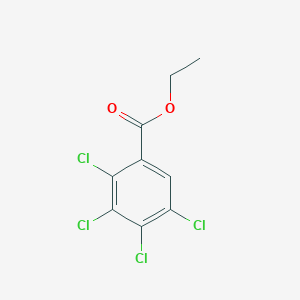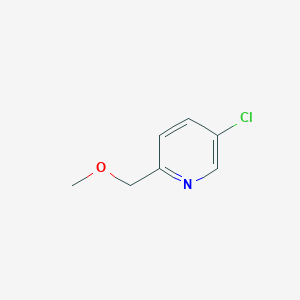
3-Chloro-4,5-difluoro-benzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4,5-difluoro-benzoyl fluoride (3-CFBF) is a moderately polar, volatile, and fluorinated compound with a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. 3-CFBF is a versatile reagent for the synthesis of a variety of organic compounds, and its properties make it suitable for a range of uses in the laboratory.
Applications De Recherche Scientifique
3-Chloro-4,5-difluoro-benzoyl fluoride has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, this compound is used as a reagent for the synthesis of a variety of organic compounds, such as aldehydes, ketones, amides, and esters. In analytical chemistry, this compound is used as a reagent for the determination of trace amounts of organic compounds. In biochemistry, this compound is used as a reagent for the synthesis of peptides, proteins, and nucleic acids.
Mécanisme D'action
The mechanism of action of 3-Chloro-4,5-difluoro-benzoyl fluoride is not fully understood. However, it is believed that this compound acts as a nucleophilic reagent, reacting with electron-rich sites on the target molecule. In addition, it is believed that this compound can act as a catalyst, facilitating the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have an effect on the activity of enzymes, and may also be involved in the regulation of gene expression. In addition, this compound has been shown to have a mild antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-4,5-difluoro-benzoyl fluoride in laboratory experiments include its low cost, ease of synthesis, and versatility. In addition, this compound is relatively non-toxic, and it is stable in aqueous solutions. The main limitation of this compound is its relatively low reactivity, which can make it difficult to use in certain applications.
Orientations Futures
There are many potential future directions for 3-Chloro-4,5-difluoro-benzoyl fluoride research. These include further investigation into its mechanism of action, development of new applications for this compound in organic synthesis, and further exploration of its potential biochemical and physiological effects. In addition, further research could be done to explore the potential of this compound as a catalyst for the synthesis of complex molecules. Finally, further research could be done to explore the potential of this compound as a drug delivery agent.
Méthodes De Synthèse
3-Chloro-4,5-difluoro-benzoyl fluoride is synthesized through a two-step reaction. First, 3-chloro-4-fluoro-benzoyl chloride is produced through the reaction of p-chlorobenzotrifluoride and ethyl chloroformate. Second, this compound is obtained by reacting the 3-chloro-4-fluoro-benzoyl chloride with potassium fluoride in aqueous media. The synthesis of this compound can be carried out in a single-step reaction by reacting p-chlorobenzotrifluoride with potassium fluoride in aqueous media.
Propriétés
IUPAC Name |
3-chloro-4,5-difluorobenzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGXYABFTXLEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

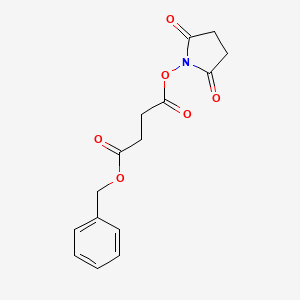

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)

